Home > Products > Screening Compounds P47817 > Lnt (oligosaccharide)
Lnt (oligosaccharide) -

Lnt (oligosaccharide)

Catalog Number: EVT-8312227
CAS Number:
Molecular Formula: C26H45NO21
Molecular Weight: 707.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lacto-N-tetraose, commonly referred to as LNT, is a significant oligosaccharide found predominantly in human milk. It plays a crucial role in infant nutrition and has garnered attention for its potential health benefits. LNT is classified as a type 1 human milk oligosaccharide, which are complex carbohydrates that contribute to the development of the infant gut microbiome and have immunomodulatory properties.

Source

Lacto-N-tetraose is primarily sourced from human breast milk, where it is one of the most abundant oligosaccharides. It can also be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and fermentation processes. These synthetic methods allow for the production of LNT in larger quantities for research and commercial applications.

Classification

LNT belongs to a broader category of human milk oligosaccharides, which are classified based on their structural features and biological functions. It is specifically categorized under type 1 oligosaccharides, which typically consist of galactose, glucose, and N-acetylglucosamine units linked together in specific configurations.

Synthesis Analysis

Methods

The synthesis of Lacto-N-tetraose can be achieved through several methodologies:

  1. Chemical Synthesis: This method involves the stepwise assembly of monosaccharide units using various protective groups and coupling reactions. A convergent or linear approach can be employed depending on the desired efficiency and yield.
  2. Enzymatic Synthesis: Utilizing glycosyltransferases, enzymes that facilitate the transfer of sugar moieties from activated donors to acceptors, allows for more selective and efficient synthesis of LNT.
  3. Fermentation: Microbial fermentation processes can produce LNT by utilizing specific strains capable of synthesizing oligosaccharides from simpler sugars.

Technical Details

Recent advancements have demonstrated the successful synthesis of LNT using a semi-sequential one-pot enzymatic approach that allows for the production of long-chain oligomers up to 26 sugar units. This method employs high-performance multiplexed capillary gel electrophoresis with laser-induced fluorescence detection for analysis and verification of product formation .

Molecular Structure Analysis

Structure

Lacto-N-tetraose consists of four monosaccharide units: galactose, N-acetylglucosamine, glucose, and another galactose. The structure can be represented as:

Galβ(13)GlcNAcβ(13)Galβ(14)Glc\text{Gal}\beta(1\rightarrow 3)\text{GlcNAc}\beta(1\rightarrow 3)\text{Gal}\beta(1\rightarrow 4)\text{Glc}

This configuration highlights the specific glycosidic linkages that define its structure.

Data

The molecular formula for Lacto-N-tetraose is C12H22N2O11C_{12}H_{22}N_2O_{11}, with a molecular weight of approximately 342.3 g/mol. Its structural complexity allows it to participate in various biological interactions within the gut microbiome.

Chemical Reactions Analysis

Reactions

Lacto-N-tetraose can undergo several chemical reactions, primarily involving glycosidic bond formation or cleavage. Key reactions include:

  • Glycosylation: The formation of glycosidic bonds between monosaccharides facilitated by glycosyltransferases or chemical reagents.
  • Deprotection: Removal of protective groups during chemical synthesis to yield the final oligosaccharide product.
  • Hydrolysis: Under acidic or enzymatic conditions, LNT can be hydrolyzed back into its constituent monosaccharides.

Technical Details

The efficiency of these reactions heavily depends on the choice of protecting groups and reaction conditions. For instance, using superarmed donors can significantly enhance glycosylation yields .

Mechanism of Action

Process

Lacto-N-tetraose exerts its biological effects primarily through its interaction with gut microbiota and immune cells. It acts as a prebiotic, promoting the growth of beneficial bacteria such as bifidobacteria in the infant gut.

Data

Studies have shown that LNT can modulate immune responses by enhancing mucosal immunity and potentially reducing the risk of infections in infants . Its structural similarity to certain pathogens may also aid in preventing pathogen adhesion to gut epithelial cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water.
  • Melting Point: Decomposes before melting.

Chemical Properties

  • Stability: Relatively stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Can participate in enzymatic reactions due to its hydroxyl groups available for glycosidic bond formation.

Relevant analyses indicate that LNT's stability and solubility make it suitable for incorporation into various food products and supplements aimed at improving infant health .

Applications

Lacto-N-tetraose has several scientific uses:

  • Infant Nutrition: Used as an ingredient in infant formula to mimic the oligosaccharide profile found in human milk.
  • Probiotic Formulations: Acts as a prebiotic to promote gut health.
  • Research: Serves as a reference standard in studies examining human milk oligosaccharides and their effects on health.
Introduction to Lnt (Oligosaccharide) in Biomedical Contexts

Historical Evolution of Lacto-N-tetraose Research in Glycobiology and Carbohydrate Chemistry

Lacto-N-tetraose (Galactose-β-1,3-N-acetylglucosamine-β-1,3-Galactose-β-1,4-Glucose) was first isolated from human milk in the 1950s, marking a foundational discovery in glycobiology. Early structural characterization relied on paper chromatography and enzymatic hydrolysis, revealing its distinction from its isomer lacto-N-neotetraose (differing in β-1,4 vs. β-1,3 linkage between galactose and N-acetylglucosamine) [3] [9]. The 1970s–1990s saw advanced nuclear magnetic resonance and mass spectrometry techniques elucidate its conformation, confirming the type I core structure (Galβ1-3GlcNAc) that defines ~50% of human milk oligosaccharides [6] [9].

A pivotal milestone was the identification of glycosyltransferases responsible for Lacto-N-tetraose biosynthesis. Research established that β-1,3-N-acetylglucosaminyltransferases (B3GNTs) and β-1,3-galactosyltransferases (B3GALTs) sequentially extend the lactose core, though the specific human isoforms (e.g., B3GNT5, B3GALT2) were only confirmed via recombinant expression studies in the 2000s [1] [8]. Genetic analyses further linked Lacto-N-tetraose variability to maternal secretor (FUT2) and Lewis (FUT3) status, explaining population-level heterogeneity in human milk composition [1].

Table 1: Key Historical Milestones in Lacto-N-tetraose Research

Time PeriodAdvancementMethodology
1950sInitial isolation from human milkPaper chromatography
1970s–1980sStructural confirmationNMR, mass spectrometry
1990s–2000sBiosynthetic enzyme identificationRecombinant glycosyltransferases
2010s–presentGenetic and functional diversity characterizationGenome-wide association studies

Contemporary research focuses on enzymatic and microbial synthesis to overcome Lacto-N-tetraose’s limited natural availability. Escherichia coli strains engineered with B3GNT and B3GALT genes now achieve titers exceeding 20 grams per liter, enabling industrial-scale production for biomedical applications [3] [5].

Role of Lacto-N-tetraose in Microbial Pathogenesis and Host-Pathogen Interactions

Lacto-N-tetraose serves dual roles in microbial ecology: as a prebiotic substrate for commensals and a decoy receptor for pathogens. Its structural mimicry of intestinal epithelial glycans underpins antiadhesive antimicrobial activity. For example, Lacto-N-tetraose competitively inhibits Campylobacter jejuni binding to intestinal H2-antigens, reducing colonization by >70% in vitro [1] [2]. Similarly, it blocks Enteropathogenic Escherichia coli adhesion by saturating Type I fimbrial lectins [9].

In viral pathogenesis, Lacto-N-tetraose’s terminal galactose residues interfere with rotavirus VP8* protein binding to host cells. In vivo studies demonstrate that Lacto-N-tetraose-supplemented infant formulas reduce rotavirus shedding by 40% compared to unsupplemented controls [9].

Table 2: Lacto-N-tetraose in Pathogen Inhibition Mechanisms

PathogenTarget StructureInhibition MechanismEfficacy
Campylobacter jejuniH2 blood group antigensLectin blockade>70% in vitro
RotavirusVP8* proteinGlycan mimicry40% in vivo
Pseudomonas aeruginosaPilin-associated lectinsAdhesion interference65% in vitro

Paradoxically, some pathogens exploit Lacto-N-tetraose derivatives for virulence. Streptococcus pneumoniae lipoproteins bind sialylated Lacto-N-tetraose to evade immune detection, while Helicobacter pylori utilizes fucosylated variants (e.g., lacto-N-fucopentaose I) for gastric mucosa adhesion [4] [9]. This underscores Lacto-N-tetraose’s context-dependent roles—protective in free form but potentially exploitable when conjugated.

Significance of Oligosaccharide Diversity in Lacto-N-tetraose-Mediated Biological Functions

Lacto-N-tetraose’s core structure serves as a scaffold for fucosylation and sialylation, generating functional diversity critical to host-microbe interactions. Fucosylation at the terminal galactose (α-1,2-linkage) or subterminal N-acetylglucosamine (α-1,3/4-linkages) creates distinct epitopes:

  • 2'-Fucosyllacto-N-tetraose: Abundant in secretor-positive mothers, enhances Bifidobacterium longum subsp. infantis growth 3-fold compared to non-fucosylated Lacto-N-tetraose [2] [7].
  • 3-Fucosyllacto-N-tetraose: Promotes Bacteroides fragilis colonization via co-metabolism pathways [9].

Sialylation (α-2,3/6-linkages) converts Lacto-N-tetraose into acidic oligosaccharides (e.g., LST-a), which modulate immune responses. In vitro, sialylated Lacto-N-tetraose reduces lipopolysaccharide-induced interleukin-6 production in macrophages by 60% through Siglec-11 receptor interactions [1] [9].

Table 3: Functional Diversity of Lacto-N-tetraose Derivatives

ModificationLinkageRepresentative StructureBiological Function
Fucosylationα-1,22'-Fucosyllacto-N-tetraoseBifidobacterium growth promotion
Fucosylationα-1,3Lacto-N-fucopentaose IIIBacteroides symbiosis
Sialylationα-2,6LST-aImmunomodulation, neurodevelopment

This structural plasticity enables Lacto-N-tetraose to engage in tissue-specific signaling. In the infant gut, β-1,3-linked galactose residues selectively bind galectin-3, promoting epithelial barrier integrity via mucin upregulation [5] [9]. Conversely, in neuronal tissues, sialylated Lacto-N-tetraose derivatives facilitate neurite outgrowth by modulating ganglioside interactions [1].

Evolutionarily, Lacto-N-tetraose’s dominance in human milk—constituting >30% of total oligosaccharides in secretor-negative women—reflects host-pathogen coevolution. Its structural complexity hinders pathogen adaptation while supporting mutualistic microbes, exemplifying Varki’s axiom: "Oligosaccharide diversity is driven by exogenous selection pressures from pathogens" [6] [10].

Properties

Product Name

Lnt (oligosaccharide)

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C26H45NO21

Molecular Weight

707.6 g/mol

InChI

InChI=1S/C26H45NO21/c1-7(33)27-13-22(47-25-19(41)18(40)15(37)10(4-30)44-25)16(38)11(5-31)43-24(13)48-23-17(39)12(6-32)45-26(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16+,17-,18-,19+,20+,21+,22+,23-,24-,25-,26-/m0/s1

InChI Key

USIPEGYTBGEPJN-TYWGMFGMSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.